molecular formula C7H5FN2O B1442068 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190316-03-0

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

Cat. No. B1442068
M. Wt: 152.13 g/mol
InChI Key: AVBMDERGDUPQJY-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, also known as 5-Fluoro-Pyrrolo[2,3-b]pyridine-6-ol, is a heterocyclic compound that is used in a variety of scientific research applications. It is a synthetic compound that is found in a number of different forms, including the free base and its salts. 5-Fluoro-Pyrrolo[2,3-b]pyridine-6-ol has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine

Fluorinated pyrimidines (FPs), including 5-fluorouracil (5-FU), are crucial in cancer treatment, impacting over 2 million patients annually. The synthesis methods, including radioactive and stable isotope incorporation for studying 5-FU metabolism and biodistribution, are significant. Recent advancements have shed light on how FPs affect nucleic acid structure and dynamics, offering insights into the inhibition of enzymes like thymidylate synthase (TS) and new targets like RNA modifying enzymes and DNA topoisomerase 1 (Top1) in cancer therapy. These developments hint at a more targeted application of FPs in personalized medicine, demonstrating the scientific research applications of fluorinated pyrimidines in understanding and treating cancer (Gmeiner, 2020).

Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties

Diketopyrrolopyrroles are significant for their broad applications in pigments, transistors, solar cells, and imaging due to their optical properties. The synthesis and reactivity of these compounds have been extensively studied, revealing the impact of chromophore extension on optical characteristics. These insights are crucial for designing new materials with advanced optical and electronic functionalities, showcasing the broad applications of pyrrolopyridinol derivatives in material science (Grzybowski & Gryko, 2015).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The versatility of pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibition highlights its potential in drug discovery. This compound interacts with kinases in multiple binding modes, offering insights into the development of novel kinase inhibitors with enhanced selectivity and potency. Such research underscores the importance of pyrrolopyridinol derivatives in creating new therapeutic agents for treating various diseases, including cancer (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery

The pyrrolidine scaffold, closely related to the pyrrolopyridinol structure, is widely used in medicinal chemistry for developing compounds to treat human diseases. The versatility and stereochemistry offered by pyrrolidine derivatives enable the exploration of pharmacophore space, contributing significantly to drug discovery efforts. This review highlights the role of pyrrolidine and its derivatives in the synthesis of bioactive molecules, emphasizing the scaffold's importance in medicinal chemistry (Li Petri et al., 2021).

properties

IUPAC Name

5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMDERGDUPQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225108
Record name 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol

CAS RN

1190316-03-0
Record name 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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